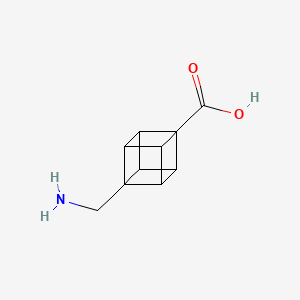

4-(Aminomethyl)cubane-1-carboxylic acid

説明

特性

分子式 |

C10H11NO2 |

|---|---|

分子量 |

177.20 g/mol |

IUPAC名 |

4-(aminomethyl)cubane-1-carboxylic acid |

InChI |

InChI=1S/C10H11NO2/c11-1-9-2-5-3(9)7-4(9)6(2)10(5,7)8(12)13/h2-7H,1,11H2,(H,12,13) |

InChIキー |

RFQWPYJDNGRCCF-UHFFFAOYSA-N |

正規SMILES |

C(C12C3C4C1C5C2C3C45C(=O)O)N |

製品の起源 |

United States |

準備方法

Functionalization via Halogenation and Amination

One effective route involves:

Step 1: Selective bromination at the 4-position of cubane-1-carboxylic acid to form 4-(bromomethyl)cubane-1-carboxylic acid.

Step 2: Nucleophilic substitution of the bromide with ammonia or an amine under controlled conditions to yield 4-(aminomethyl)cubane-1-carboxylic acid.

This method requires strict control of moisture and temperature to prevent side reactions and maintain cubane ring stability.

Recent advances include electrochemical methods under flow conditions to functionalize cubane carboxylic acids, enabling the introduction of aminomethyl groups with improved selectivity and yield. This approach leverages mild reaction conditions and avoids harsh reagents, preserving the cubane core.

Multi-step Synthesis Using Protected Intermediates

In more complex syntheses, protection of functional groups is employed:

Step 1: Protection of the carboxylic acid or amino groups to prevent undesired reactions.

Step 2: Functionalization of the cubane scaffold via substitution or coupling reactions.

Step 3: Deprotection under mild conditions to yield the target compound.

For example, the use of fluorenylmethoxycarbonyl (Fmoc) protection has been documented for related cubane derivatives to facilitate peptide coupling reactions and improve synthetic control.

| Parameter | Details |

|---|---|

| Molecular Formula | C10H11NO2 |

| Molecular Weight | 177.20 g/mol |

| Key Intermediate | 4-(bromomethyl)cubane-1-carboxylic acid |

| Typical Catalysts | Palladium complexes for nucleophilic substitution |

| Purification Techniques | Reverse-phase HPLC, column chromatography |

| Characterization Methods | ¹H and ¹³C NMR spectroscopy, Mass Spectrometry (HRMS), X-ray crystallography (where needed) |

| Typical Reaction Conditions | Anhydrous solvents, inert atmosphere (N2 or Ar), temperatures ranging from 0 to 50°C |

| Yield Range | Variable, typically moderate to high depending on optimization |

| Feature | 4-(Aminomethyl)cubane-1-carboxylic acid | 4-(Aminomethyl)cyclohexane carboxylic acid |

|---|---|---|

| Core Structure | Cubane (highly strained cubic carbon framework) | Cyclohexane (less strained, six-membered ring) |

| Steric Hindrance | High, due to rigid cubane structure | Moderate |

| Synthetic Complexity | Higher, due to ring strain and selective functionalization | Lower, more established hydrogenation methods |

| Stability | Stable under controlled conditions, sensitive to harsh acids | More tolerant to reaction conditions |

| Typical Catalysts | Palladium catalysts, electrochemical methods | Nickel, ruthenium, platinum catalysts for hydrogenation |

| Purification | Reverse-phase HPLC essential for high purity | Standard chromatographic techniques |

Challenge: High ring strain of cubane increases sensitivity to reaction conditions, risking ring opening or decomposition.

Solution: Use mild reaction conditions, inert atmospheres, and careful temperature control.

Challenge: Selective functionalization at the 4-position without affecting the carboxylic acid group.

Solution: Employ protecting groups or selective halogenation followed by nucleophilic substitution.

Challenge: Minimizing side reactions during amination.

Solution: Use catalysts such as palladium complexes and anhydrous solvents to improve selectivity.

The preparation of 4-(Aminomethyl)cubane-1-carboxylic acid is a sophisticated process involving:

Construction of the cubane core via photochemical methods.

Selective halogenation at the 4-position to provide a reactive intermediate.

Nucleophilic substitution to install the aminomethyl group under carefully controlled conditions.

Purification by advanced chromatographic techniques.

Verification of structure and purity by NMR, MS, and sometimes X-ray crystallography.

This compound’s unique structural features demand specialized synthetic strategies, which have been refined through recent research to improve yields, purity, and scalability.

化学反応の分析

4-(Aminomethyl)cubane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

科学的研究の応用

4-(Aminomethyl)cubane-1-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a scaffold for the synthesis of more complex molecules due to its stable and rigid structure.

Biology: The compound’s unique structure allows it to be used in the study of molecular interactions and enzyme mechanisms.

Medicine: Its potential as a drug candidate is being explored, particularly for its ability to act as a bioisostere for benzene rings.

作用機序

The mechanism by which 4-(Aminomethyl)cubane-1-carboxylic acid exerts its effects is largely dependent on its interaction with molecular targets. The cubane structure can mimic the spatial arrangement of other functional groups, allowing it to interact with enzymes and receptors in unique ways. This interaction can lead to the modulation of biochemical pathways, making it a valuable tool in drug discovery and development.

類似化合物との比較

Structural and Physicochemical Properties

Table 1: Key structural and physicochemical parameters of 4-(Aminomethyl)cubane-1-carboxylic acid and analogs.

Key Observations:

- Solubility: Cubane derivatives often require specialized solvents (e.g., DMSO) due to hydrophobicity, whereas cyclohexene-based compounds like Tranexamic Acid Related Compound C have moderate aqueous solubility .

生物活性

4-(Aminomethyl)cubane-1-carboxylic acid is a unique organic compound with significant potential in medicinal chemistry due to its structural characteristics and biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Structural Overview

4-(Aminomethyl)cubane-1-carboxylic acid has the molecular formula C10H11NO2, featuring a cubane structure that is notable for its highly strained three-dimensional arrangement. The presence of both an amino group (-NH2) and a carboxylic acid group (-COOH) contributes to its chemical reactivity and potential biological interactions.

Pharmacological Properties

Research indicates that compounds with cubane structures can act as bioisosteres of benzene, which may enhance their pharmacological properties. Specifically, 4-(Aminomethyl)cubane-1-carboxylic acid has been investigated for several biological activities:

- Anti-inflammatory Effects : Initial studies suggest that this compound may exhibit anti-inflammatory properties, potentially making it useful in treating conditions characterized by inflammation.

- Analgesic Potential : Its structural characteristics may also confer analgesic properties, indicating possible applications in pain management.

- Neuroprotective Effects : There is emerging evidence suggesting that modifications to the cubane structure can lead to improved binding affinities for neurological targets, hinting at neuroprotective capabilities.

Interaction Studies

Interaction studies have focused on the binding properties of 4-(Aminomethyl)cubane-1-carboxylic acid with various biological targets. These studies are crucial for evaluating the compound's viability as a therapeutic agent. Notably, the compound's ability to interact with specific receptors or enzymes can inform its potential use in drug development.

Synthesis Methods

Several methods have been developed for synthesizing 4-(Aminomethyl)cubane-1-carboxylic acid, which are essential for producing this compound in sufficient purity and yield for research purposes. The synthesis typically involves multi-step organic reactions that incorporate the cubane framework with the desired functional groups .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 4-(Aminomethyl)cubane-1-carboxylic acid, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Amino-cubane-4-carboxylic acid | C9H9NO2 | Lacks an additional methyl group compared to the aminomethyl variant. |

| 4-(Methoxycarbonyl)cubane-1-carboxylic acid | C10H10O3 | Contains a methoxycarbonyl group instead of an amino group. |

| 4-(Aminomethyl)cyclohexanecarboxylic acid | C8H15NO2 | Cyclohexane structure instead of cubane; different steric properties. |

This table highlights variations in functional groups and structural frameworks that influence their chemical behavior and potential applications.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of 4-(Aminomethyl)cubane-1-carboxylic acid:

- A study published in Nature Communications explored the interaction of cubane derivatives with specific protein targets, demonstrating enhanced binding affinities compared to traditional compounds .

- In another investigation, researchers assessed the neuroprotective effects of cubane derivatives in animal models, revealing promising results that warrant further exploration into their therapeutic potential .

Q & A

Q. What are the key synthetic challenges in preparing 4-(Aminomethyl)cubane-1-carboxylic acid, and how are they addressed?

The synthesis of cubane derivatives is complicated by the high strain of the cubane scaffold and the need for precise functionalization. Strategies include:

- Photochemical [2+2] cycloadditions to construct the cubane core, followed by selective bromination at the 4-position (e.g., 4-(bromomethyl)cubane-1-carboxylic acid synthesis in ).

- Nucleophilic substitution to replace bromine with an aminomethyl group, requiring anhydrous conditions and catalysts like palladium to minimize side reactions.

- Purification via reverse-phase HPLC to isolate high-purity products, critical due to the structural similarity of intermediates .

Q. How is the structural integrity of 4-(Aminomethyl)cubane-1-carboxylic acid validated experimentally?

Researchers use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and cubane scaffold integrity. For example, the absence of sp² hybridized carbons in ¹³C NMR distinguishes cubanes from cyclohexane analogs .

- X-ray crystallography to resolve spatial arrangements, particularly for stereoisomers, as seen in cyclohexane-based analogs like tranexamic acid .

- Mass spectrometry (HRMS) to verify molecular weight and functional group addition .

Q. What experimental precautions are critical when handling 4-(Aminomethyl)cubane-1-carboxylic acid?

Key safety and handling protocols include:

- Inert atmosphere techniques (argon/nitrogen) to prevent oxidation of the aminomethyl group.

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats, as recommended for structurally similar amines and carboxylic acids .

- Ventilation controls to avoid inhalation of fine powders, consistent with guidelines for cubane derivatives .

Advanced Research Questions

Q. How can computational modeling predict the conformational stability and reactivity of 4-(Aminomethyl)cubane-1-carboxylic acid?

Methods include:

- Molecular dynamics (MD) simulations with force fields (e.g., AMBER) to study cubane rigidity under physiological conditions, as applied to 4-(aminomethyl)benzoic acid in plasminogen activator studies .

- Density functional theory (DFT) to calculate strain energy and compare it to cyclohexane analogs, providing insights into thermodynamic stability .

- Docking studies to evaluate binding affinity in drug targets, leveraging cubane’s bioisosteric potential for aromatic rings .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Discrepancies (e.g., unexpected peaks in NMR) are addressed by:

Q. How is 4-(Aminomethyl)cubane-1-carboxylic acid evaluated as a bioisostere in medicinal chemistry?

Methodologies include:

- Comparative binding assays : Replacing cyclohexane or benzene moieties in known drugs (e.g., tranexamic acid) with the cubane scaffold to assess potency and metabolic stability .

- Pharmacokinetic profiling (e.g., logP, solubility) to evaluate bioavailability enhancements from cubane’s rigidity and lipophilicity .

- In vitro toxicity screens to ensure the aminomethyl group does not introduce off-target effects, as seen in GABA analog studies .

Q. What are the challenges in optimizing synthetic yield, and how are they mitigated?

Yield optimization involves:

- Design of Experiments (DoE) to test reaction parameters (temperature, solvent polarity) for bromination and amination steps.

- Catalyst screening : Palladium or nickel catalysts for efficient C-N bond formation, minimizing byproducts .

- Scalability studies using flow chemistry to maintain control over exothermic reactions, critical for cubane synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。